molecular formula C26H25N5O4 B2794794 7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021123-87-4

7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2794794
CAS RN: 1021123-87-4
M. Wt: 471.517
InChI Key: NOYKNBVFPLIQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds of this type typically belong to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex and depend on the specific functional groups present in the molecule. For example, protodeboronation of pinacol boronic esters is a known reaction .

Scientific Research Applications

Discovery of G Protein-Biased Dopaminergics

The compound, along with its derivatives, has been identified as part of a series of high-affinity dopamine receptor partial agonists, displaying a promising concept to increase binding affinity and fine-tune functional properties through the connection of a lipophilic moiety to the arylpiperazine core. These compounds favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, showcasing potential as novel therapeutics with antipsychotic activity. The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage plays a significant role in achieving these pharmacological profiles (Möller et al., 2017).

Synthesis and Receptor Binding

In the realm of synthetic chemistry and receptor binding assays, derivatives of the compound have been synthesized and evaluated for their affinity towards dopamine receptors. These studies provide insights into the structural-functional relationships affecting receptor selectivity and potential ligand efficiency, highlighting the compound's role in developing potential dopamine receptor ligands (Guca, 2014).

properties

IUPAC Name

7-[4-(4-methoxybenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4/c1-28-16-21(23-22(17-28)26(34)31(27-23)19-6-4-3-5-7-19)25(33)30-14-12-29(13-15-30)24(32)18-8-10-20(35-2)11-9-18/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYKNBVFPLIQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.